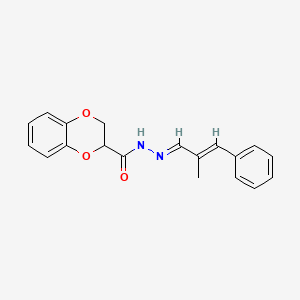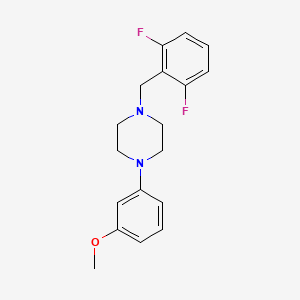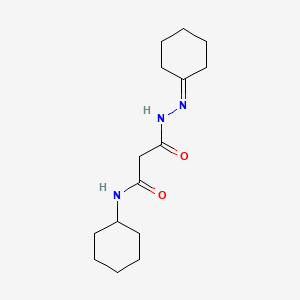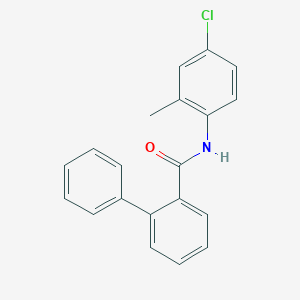![molecular formula C13H15N5O2S B5877212 N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea, also known as NSC 745887, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiadiazole derivatives and has been studied for its ability to inhibit various enzymes and proteins involved in the regulation of cell growth and proliferation.
Mecanismo De Acción
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 exerts its anti-cancer effects by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. It has been shown to bind to the ATP-binding site of cyclin-dependent kinases, thereby preventing their activity and leading to cell cycle arrest. N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 also inhibits histone deacetylases, leading to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. In addition, N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 has been found to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic properties, making it a valuable tool for cancer research. However, N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 also has some limitations. It has been found to have low solubility and stability in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887. One potential direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to explore its anti-inflammatory and neuroprotective effects, which may have implications for the treatment of neurological disorders. In addition, further studies are needed to optimize the synthesis and formulation of N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 to improve its bioavailability and efficacy.
Métodos De Síntesis
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 can be synthesized using a multi-step process that involves the reaction of 4-(4-morpholinyl)aniline with thiosemicarbazide, followed by the reaction with carbon disulfide and subsequent treatment with hydrazine hydrate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation, such as cyclin-dependent kinases and histone deacetylases. In addition, N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea 745887 has been found to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-(4-morpholin-4-ylphenyl)-3-(1,2,5-thiadiazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c19-13(16-12-9-14-21-17-12)15-10-1-3-11(4-2-10)18-5-7-20-8-6-18/h1-4,9H,5-8H2,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZWVIAWXTTWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)NC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B5877154.png)
![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)



![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)

![N-({[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5877197.png)

![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)